4-(4-Methylpiperidin-1-yl)aniline hydrochloride
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Overview
Description
4-(4-Methylpiperidin-1-yl)aniline hydrochloride is a chemical compound with the CAS Number: 200417-21-6 . It has a linear formula of C12H18N2.ClH .
Molecular Structure Analysis
The molecular weight of this compound is 226.75 . Its Inchi Code is 1S/C12H18N2.ClH/c1-10-6-8-14(9-7-10)12-4-2-11(13)3-5-12;/h2-5,10H,6-9,13H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder . The storage temperature is room temperature .Scientific Research Applications
Optimization of Kinase Inhibitors
Research has shown that derivatives of 4-(4-Methylpiperidin-1-yl)aniline hydrochloride play a significant role in the optimization of kinase inhibitors. For instance, the compound has been used in the development of potent inhibitors of Src kinase activity. Optimization of the anilino group led to compounds with increased inhibition of Src kinase activity and Src-mediated cell proliferation, with certain analogues demonstrating selective inhibition over non-Src family kinases and effective tumor growth inhibition in xenograft models (Boschelli et al., 2001).
Antimicrobial Agents
Another area of application is the synthesis of new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives as hypoxic-cytotoxic agents. These compounds, featuring basic lateral chains such as piperazines and anilines, have shown potent in vitro activities against various microbes, highlighting their potential as antimicrobial agents (Ortega et al., 2000).
Chemokine Receptor Inhibitors
In the development of chemokine receptor inhibitors, derivatives of this compound have been optimized to produce potent and selective inhibitors of the CCR10 receptor. These inhibitors have shown efficacy in murine models of contact hypersensitivity, providing insights into the potential therapeutic applications for dermatological inflammatory conditions (Abeywardane et al., 2016).
Analgesic and Anesthetic Agents
The compound's derivatives have also been explored as novel classes of analgesic and anesthetic agents. Incorporating the 4-phenylpiperidine pharmacophore into 4-anilidopiperidines related to fentanyl led to potent opioid analgesic and anesthetic agents with a favorable pharmacological profile, offering potential for outpatient surgical applications and patient-controlled analgesia (Kudzma et al., 1989).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . It’s important to refer to the MSDS for complete safety information .
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-10-6-8-14(9-7-10)12-4-2-11(13)3-5-12;/h2-5,10H,6-9,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKRNSDSAFXEPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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